molecular formula C4H12N2O4S B12566384 Methyl hydrogen sulfate;propanimidamide CAS No. 500571-32-4

Methyl hydrogen sulfate;propanimidamide

Katalognummer: B12566384
CAS-Nummer: 500571-32-4
Molekulargewicht: 184.22 g/mol
InChI-Schlüssel: PITRPMIKGRGDPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl hydrogen sulfate;propanimidamide is a compound with the molecular formula C4H12N2O4S. It is a combination of propanimidamide and methyl hydrogen sulfate in a 1:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen sulfate;propanimidamide involves the reaction between propanimidamide and methyl hydrogen sulfate. The preparation of organosulfates, such as methyl hydrogen sulfate, can be achieved through various methods, including the use of tributylsulfoammonium betaine as a high-yielding route . This method involves the sulfation of alcohols, including natural products and amino acids, under optimized reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of microwave-assisted sulfation or catalytic diaryl borinic acid to sulfate carbohydrates . These methods are designed to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl hydrogen sulfate;propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfonic acids, while reduction could yield amines.

Wissenschaftliche Forschungsanwendungen

Methyl hydrogen sulfate;propanimidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl hydrogen sulfate;propanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as a potent toxin for certain cells, leading to cellular damage and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl hydrogen sulfate;propanimidamide include other organosulfates and sulfonimidates. These compounds share similar structural features and chemical properties .

Uniqueness

This compound is unique due to its specific combination of propanimidamide and methyl hydrogen sulfate

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial use.

Eigenschaften

CAS-Nummer

500571-32-4

Molekularformel

C4H12N2O4S

Molekulargewicht

184.22 g/mol

IUPAC-Name

methyl hydrogen sulfate;propanimidamide

InChI

InChI=1S/C3H8N2.CH4O4S/c1-2-3(4)5;1-5-6(2,3)4/h2H2,1H3,(H3,4,5);1H3,(H,2,3,4)

InChI-Schlüssel

PITRPMIKGRGDPS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=N)N.COS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.